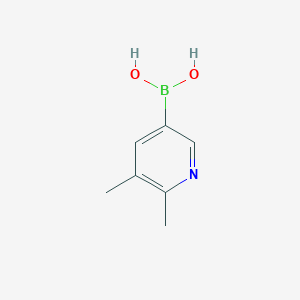

(5,6-Dimethylpyridin-3-YL)boronic acid

Overview

Description

“(5,6-Dimethylpyridin-3-YL)boronic acid” is a chemical compound with the molecular formula C7H10BNO2 . It is a solid substance and has a molecular weight of 150.97 .

Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “this compound”, can be achieved through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the use of iridium or rhodium catalyzed C-H or C-F borylation .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10BNO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4,10-11H,1-2H3 . This code provides a specific description of the molecule’s structure.

Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 150.97 . The compound should be stored in a sealed, dry container and kept in a freezer under -20°C .

Scientific Research Applications

Synthesis and Catalysis :

- Synthesis of Novel Compounds : Bouillon et al. (2003) described methods for synthesizing novel halopyridinylboronic acids and esters. These compounds have applications in producing new pyridine libraries through Pd-catalyzed coupling with arylhalides (Bouillon et al., 2003).

- Boronic Acid-Catalyzed Reactions : Hashimoto et al. (2015) discovered a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals. This reaction highlights the versatility of boronic acids in catalysis and synthesis (Hashimoto et al., 2015).

Organic Chemistry and Material Science :

- Chiral Organoborane Lewis Pairs : Chen et al. (2014) explored the development of redox-active chiral Lewis pairs using pyridine and borane moieties, highlighting the potential of boronic acids in the design of novel organic materials (Chen et al., 2014).

- Molecular Recognition and Assembly : Boronic acids, including (5,6-Dimethylpyridin-3-YL)boronic acid, have applications in molecular recognition and assembly, as demonstrated in various research studies focusing on their interaction with other organic molecules (Zhang et al., 2018).

Pharmaceuticals and Biology :

- Interaction with Biological Molecules : A study by Hernández-Negrete et al. (2021) on the synthesis and characterisation of an oxaborol derivative showcases the interaction of boronic acid derivatives with organic compounds and biological molecules, relevant for pharmaceutical and biological applications (Hernández-Negrete et al., 2021).

Environmental and Analytical Chemistry :

- Sensing Systems : Koumoto et al. (1998) designed a visualized sensing system for saccharides utilizing the boronic acid-azopyridine interaction, highlighting the role of boronic acids in developing novel sensing technologies (Koumoto et al., 1998).

Mechanism of Action

Target of Action

The primary target of (5,6-Dimethylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It is known that the compound is a solid under normal conditions . It is recommended to be stored in a dry place, under -20°C , suggesting that it may have stability issues at higher temperatures. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various fields of chemistry, including the synthesis of pharmaceuticals, agrochemicals, and materials

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature . It is recommended to be stored under -20°C, suggesting that its stability may decrease at higher temperatures . The compound’s action in the Suzuki–Miyaura cross-coupling reaction can also be influenced by the presence of other reactants and the reaction conditions .

Safety and Hazards

“(5,6-Dimethylpyridin-3-YL)boronic acid” is classified under GHS07 for safety . The compound has a signal word of “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name |

(5,6-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALGFVFIDFKIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

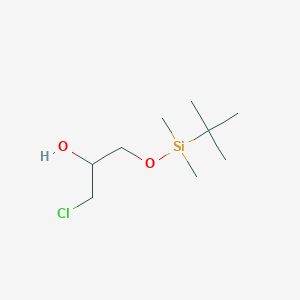

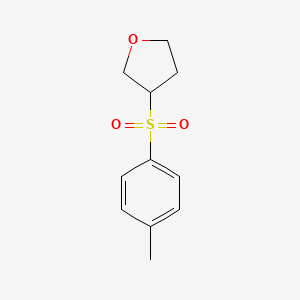

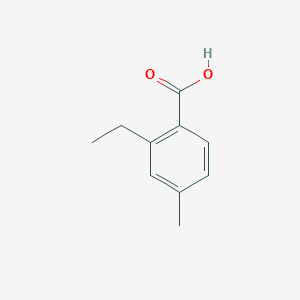

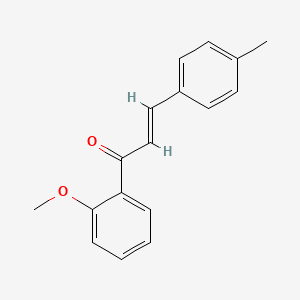

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)

![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)

![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)